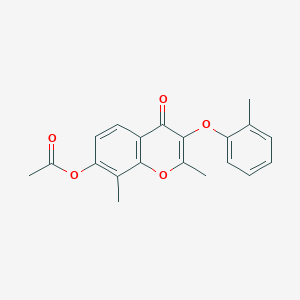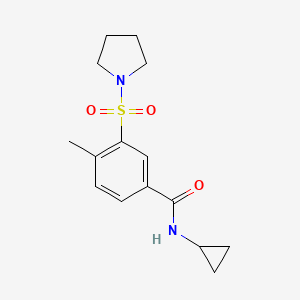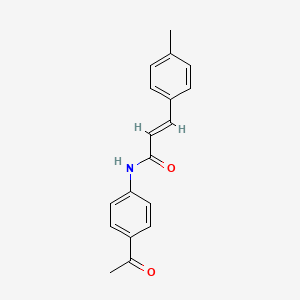
2,8-dimethyl-3-(2-methylphenoxy)-4-oxo-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-dimethyl-3-(2-methylphenoxy)-4-oxo-4H-chromen-7-yl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMOCA and is synthesized through a specific method that involves several steps. In
Mécanisme D'action
The mechanism of action of DMOCA is not fully understood, but research has suggested that it may act on several pathways in the body. One proposed mechanism is that DMOCA inhibits the activity of certain enzymes that are involved in the inflammatory response. Additionally, DMOCA has been shown to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DMOCA has been shown to have several biochemical and physiological effects. In animal studies, DMOCA has been shown to reduce inflammation and pain associated with arthritis. Additionally, DMOCA has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMOCA in lab experiments is that it has been shown to have potent anti-inflammatory and anti-cancer properties. Additionally, the synthesis method for DMOCA is well-established, making it relatively easy to obtain. However, one limitation of using DMOCA in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research involving DMOCA. One area of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of DMOCA and to optimize its use in various applications. Finally, research is needed to determine the safety and efficacy of DMOCA in human clinical trials.
Méthodes De Synthèse
The synthesis of DMOCA involves several steps that require specific reagents and conditions. The first step involves the reaction of 2-methylphenol with acetic anhydride to form 2-acetyltoluene. This intermediate is then reacted with 3,4-dihydro-2H-pyran to form 2-acetyltoluene-3,4-dihydropyran. The final step involves the reaction of 2-acetyltoluene-3,4-dihydropyran with 4-hydroxycoumarin in the presence of a catalyst to form DMOCA.
Applications De Recherche Scientifique
DMOCA has potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. DMOCA has been shown to have anti-inflammatory properties, and research has been conducted to determine its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, DMOCA has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[2,8-dimethyl-3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-7-5-6-8-16(11)25-20-13(3)23-19-12(2)17(24-14(4)21)10-9-15(19)18(20)22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODXAKKJSJTHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)

